molecular formula C16H19NO4 B2881438 ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate CAS No. 742094-83-3

ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2881438
CAS No.: 742094-83-3
M. Wt: 289.331
InChI Key: XMHHDTIHBBGRQT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a benzopyran ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate typically involves the reaction of a benzopyran derivative with a piperidine derivative under specific conditions. One common method involves the use of ethyl diazoacetate as a key reagent. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate lies in its specific spiro structure and the potential for diverse chemical modifications.

Properties

IUPAC Name

ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-15(19)17-9-7-16(8-10-17)11-13(18)12-5-3-4-6-14(12)21-16/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHHDTIHBBGRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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